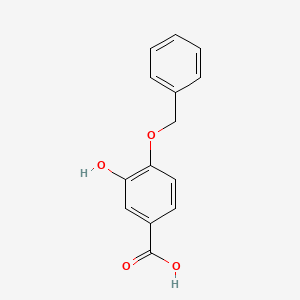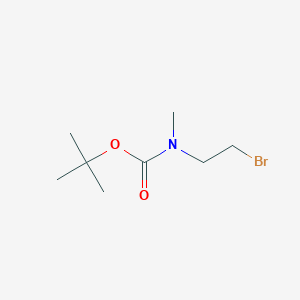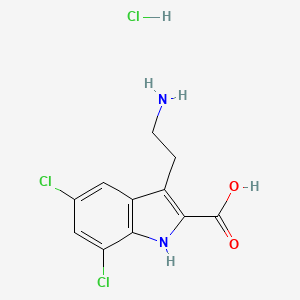
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
説明
Tryptamine, a compound with a structure similar to the one you mentioned, is an indolamine metabolite of the essential amino acid, tryptophan . The chemical structure is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .
Synthesis Analysis
While specific synthesis methods for “3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride” are not available, the synthesis of similar compounds often involves reactions with amines .Molecular Structure Analysis
The molecular structure of similar compounds like Tryptamine is characterized by an indole ring, which is a fused benzene and pyrrole ring, and a 2-aminoethyl group .科学的研究の応用
-
Neuroscience
- Application : Tryptamine (TRA), which has a similar structure to your compound, is an important neurotransmitter .
- Method : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : The study revealed that the conformational preferences were explained by hyperconjugative interactions .
-
Protein Chemistry
- Application : A compound called ‘3-[(2-Aminoethyl)dithio]propionic acid hydrochloride’ is used in scientific research, including drug development, biochemical analysis, and polymer research.
- Method : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues.
- Results : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
Stem Cell Research
- Application : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Method : Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AEMA substitution were used .
- Results : The hydrogels with tunable swelling, degradation, and rheological properties were developed .
-
Pharmacology
- Application : Tryptamine (TRA), which has a similar structure to your compound, is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
- Method : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : The study revealed that the conformational preferences were explained by hyperconjugative interactions .
-
Drug Development
- Application : A compound called ‘3-[(2-Aminoethyl)dithio]propionic acid hydrochloride’ is used in scientific research, including drug development.
- Method : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues.
- Results : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
Polymer Research
- Application : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Method : Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AEMA substitution were used .
- Results : The hydrogels with tunable swelling, degradation, and rheological properties were developed .
-
Pharmacology
- Application : Tryptamine (TRA), which has a similar structure to your compound, is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
- Method : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : The study revealed that the conformational preferences were explained by hyperconjugative interactions .
-
Drug Development
- Application : A compound called ‘3-[(2-Aminoethyl)dithio]propionic acid hydrochloride’ is used in scientific research, including drug development.
- Method : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues.
- Results : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
Polymer Research
- Application : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Method : Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AEMA substitution were used .
- Results : The hydrogels with tunable swelling, degradation, and rheological properties were developed .
特性
IUPAC Name |
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2.ClH/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5;/h3-4,15H,1-2,14H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALUYXFAGLZFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride | |
CAS RN |
1332530-43-4 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5,7-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




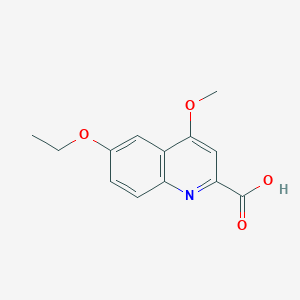
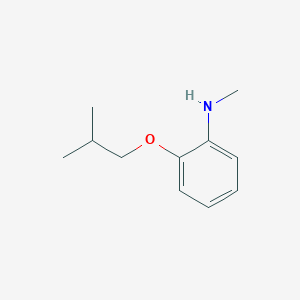
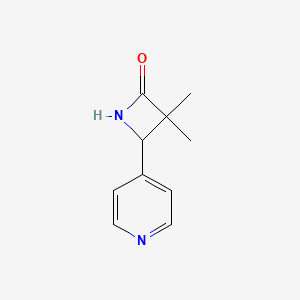
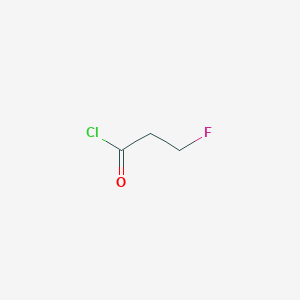
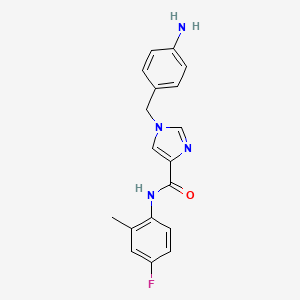
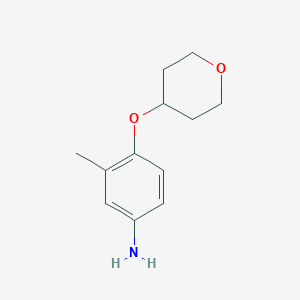

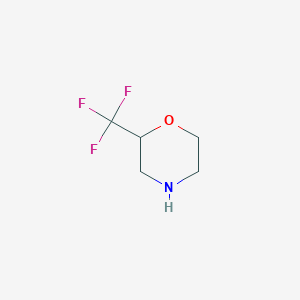
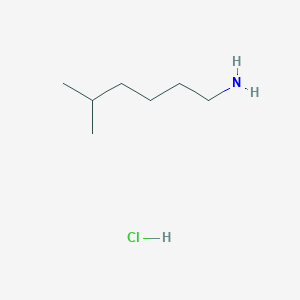
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)
